(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H28FN3O5S2 and its molecular weight is 521.62. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds are used for the preparation of sulfonamidebenzamides , which are selective apoptotic CHOP pathway activators of unfolded protein response .
Mode of Action
Based on its structural similarity to other compounds, it can be inferred that it may interact with its targets to activate the chop pathway of the unfolded protein response . This pathway is involved in apoptosis, a form of programmed cell death.
Biochemical Pathways
The compound likely affects the CHOP pathway of the unfolded protein response . The unfolded protein response is a cellular stress response related to the endoplasmic reticulum. When misfolded proteins accumulate in the endoplasmic reticulum, this response is activated to restore normal function. If the stress cannot be resolved, apoptosis is induced to remove the damaged cells.
Pharmacokinetics
It is known that similar compounds are used as intermediates in the synthesis of pharmaceutical ingredients , suggesting that they may have suitable pharmacokinetic properties for drug development.
Result of Action
The result of the compound’s action is likely the activation of the CHOP pathway of the unfolded protein response , leading to apoptosis in cells where the stress cannot be resolved. This could potentially be used for the treatment of diseases where the removal of certain cells is beneficial, such as in cancer therapy.
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O5S2/c1-4-32-12-11-28-21-10-7-19(25)13-22(21)34-24(28)26-23(29)18-5-8-20(9-6-18)35(30,31)27-14-16(2)33-17(3)15-27/h5-10,13,16-17H,4,11-12,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBZPGIZROKTKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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